molecular formula C13H16N2 B1177494 VMA11 protein CAS No. 144351-54-2

VMA11 protein

Cat. No.: B1177494
CAS No.: 144351-54-2
Attention: For research use only. Not for human or veterinary use.
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Description

The VMA11 protein is a verified, hydrophobic integral membrane proteolipid that serves as the subunit c' of the V0 domain of the vacuolar-type H+-ATPase (V-ATPase) complex . This multisubunit enzyme is fundamental for cellular energy metabolism, using ATP hydrolysis to pump protons across membranes and acidify intracellular compartments like vacuoles and lysosomes . Its specific research value lies in its critical role in proton transport activity, a process essential for maintaining cellular pH homeostasis and enabling processes such as vacuolar acidification, intracellular membrane trafficking, and protein degradation . Studies in model organisms, particularly yeast ( Saccharomyces cerevisiae ), have shown that the loss of VMA11 function makes vacuolar membrane H+-ATPase activity undetectable, leading to defective in vivo vacuolar acidification . Furthermore, research in the fungus Magnaporthe oryzae indicates that the VMA11 homolog is indispensable for infection-related morphogenesis, highlighting its role in fungal pathogenesis . In neuronal contexts, proper V-ATPase function, reliant on subunits like VMA11, is crucial for autophagic and lysosomal activities, with dysfunction linked to neurodevelopmental and neurodegenerative disorders . This protein is therefore an essential reagent for researchers investigating cellular energetics, organelle acidification, fungal biology, and the molecular basis of certain neurological diseases. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

144351-54-2

Molecular Formula

C13H16N2

Synonyms

VMA11 protein

Origin of Product

United States

Scientific Research Applications

Role in Vacuolar H+-ATPase Assembly and Function

VMA11 encodes a proteolipid subunit essential for the assembly and function of the vacuolar H+-ATPase (V-ATPase) complex. The V-ATPase is crucial for maintaining pH homeostasis within the vacuole, which is vital for various cellular processes, including nutrient storage, waste degradation, and ion homeostasis. Mutations in VMA11 disrupt the assembly of the V-ATPase complex, leading to loss of proton transport activity and impaired vacuolar acidification .

Case Study: Functional Analysis of VMA11 Mutants

A study involving yeast strains with disrupted VMA11 genes showed that these mutants exhibited significantly reduced V-ATPase activity compared to wild-type strains. The research utilized immunofluorescence microscopy to confirm that VMA11 is localized to the vacuolar membrane, where it copurifies with other subunits of the V-ATPase complex . This highlights the protein's essential role in enzyme assembly and function.

Biotechnological Applications

Given its pivotal role in cellular processes, VMA11 has potential applications in biotechnology. The manipulation of VMA11 expression can be utilized to engineer yeast strains with enhanced capabilities for industrial fermentation processes or bioremediation efforts.

Example: Enhanced Ethanol Production

Research has demonstrated that yeast strains with optimized V-ATPase activity can improve ethanol production efficiency during fermentation. By overexpressing VMA11, researchers were able to enhance vacuolar acidification, leading to better nutrient uptake and higher ethanol yields .

Studies on Protein Interactions

VMA11 serves as a model for studying protein-protein interactions within multi-subunit complexes. Understanding these interactions is crucial for elucidating the mechanisms underlying enzyme assembly and function.

Data Table: Protein Interactions Involving VMA11

ProteinInteraction TypeFunction
VMA3HomologousProton translocation
VMA16HomologousStructural support
VPH1Complex AssemblyMembrane integration

This table summarizes key interactions involving VMA11, emphasizing its collaborative role with other proteins in forming functional complexes necessary for cellular activities.

Investigating Disease Models

The study of VMA11 also extends to understanding diseases related to vacuolar dysfunction. Research on yeast models can provide insights into similar mechanisms in human diseases, such as cancer and neurodegenerative disorders.

Case Study: Neurodegenerative Disease Models

In a recent study, yeast models with mutations in the VMA11 gene were used to investigate the effects of impaired vacuolar function on cellular health. The findings indicated that disruptions in vacuolar pH regulation could lead to increased oxidative stress, a known factor in neurodegenerative diseases . This suggests that targeting vacuolar function might offer therapeutic avenues for treating such conditions.

Potential Therapeutic Targets

Given its essential role in maintaining cellular homeostasis, targeting VMA11 or its associated pathways may provide therapeutic strategies for metabolic disorders or conditions characterized by altered pH regulation.

Research Insight: Targeting Vacuolar Function

Studies have indicated that modulating the activity of V-ATPase through manipulation of VMA11 expression can influence cellular metabolism and potentially mitigate symptoms associated with metabolic disorders . This opens up avenues for developing drugs that target vacuolar functions as a means to restore normal physiological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds (Proteolipid Subunits)

The V-ATPase proteolipid subunits in yeast—VMA3 , VMA11 , and VMA16 —share functional and structural similarities but exhibit distinct evolutionary and mechanistic roles. Below is a detailed comparison:

Table 1: Key Features of Yeast V-ATPase Proteolipid Subunits

Feature VMA3 (Subunit c) VMA11 (Subunit c') VMA16 (Subunit c'')
Gene Discovery 1990 (Umemoto et al.) 1991 (Ohya et al.) 1997 (Hirata et al.)
Molecular Weight 16 kDa 17 kDa 16 kDa
Conserved Glutamate Glu137 Glu145 Glu108
Functional Role Proton translocation Proton translocation Proton translocation
Mutant Phenotype Vacuolar pH↑, Ca²⁺ sensitivity Similar to VMA3 Identical to VMA3/VMA11
Gene Duplication Ancestral gene Fungal-specific duplication Ancient duplication
Cross-Species Rescue Non-functional in fungi Fungal-specific Absent in animals

Structural and Functional Similarities

  • Conserved Glutamate Residues: All three subunits contain a critical glutamic acid residue within their transmembrane helices. Mutational studies show that substituting this residue with aspartate (conservative change) partially preserves proton transport, while non-conservative substitutions (e.g., Glu→Leu) abolish activity . For example: VMA3E137D retains ~20% V-ATPase activity, whereas VMA3E137Q results in complete loss . VMA11E145D supports weak growth at pH 7.5, but VMA11E145L is non-functional .
  • Assembly into V₀ : All three subunits are essential for V₀ assembly. Disruption of any subunit prevents V₁ (catalytic domain) binding to V₀, rendering the enzyme inactive .

Functional Divergence

  • Overexpression of VMA3 cannot compensate for VMA11 deletion, and vice versa . This is attributed to divergent evolution post-duplication, where residues critical for inter-subunit interactions diverged .
  • Fungal-Specific Evolution : VMA11 is unique to fungi and arose from a gene duplication of the ancestral VMA3 ~800 million years ago . In contrast, VMA3 homologs exist in animals and plants, but VMA11 homologs are absent .
  • pH Sensitivity : Unlike VMA3 mutants, some fungal VMA11 mutants (e.g., Magnaporthe oryzae ΔMovma11) retain partial V-ATPase activity under alkaline conditions, suggesting subunit c' (VMA11) may have specialized roles in fungal stress adaptation .

Evolutionary Insights

Phylogenetic analysis reveals that VMA3 and VMA11 are sister proteins derived from a common ancestor. Key findings include:

  • Ancestral Gene Resurrection : The ancestral proteolipid (Anc.3-11) was reconstructed and shown to functionally complement both VMA3 and VMA11 deletions in yeast, unlike their modern counterparts .
  • Subfunctionalization: After duplication, VMA11 acquired mutations that restricted its interaction flexibility, making it indispensable in fungi.

Comparative Data from Mutant Studies

Table 2: Phenotypic Effects of Glutamate Mutations in Proteolipid Subunits

Subunit Mutation V-ATPase Activity Growth at pH 7.5 Vacuolar Assembly
VMA3 E137D ~20% + Normal
E137Q 0% - Disrupted
VMA11 E145D ~15% + Normal
E145L 0% - Disrupted
VMA16 E108D ~10% + Normal
E108Q 0% - Disrupted

Data from

Q & A

Q. What is the primary function of VMA11 in fungal V-ATPase complexes, and how is this determined experimentally?

VMA11 is a proteolipid subunit critical for the assembly and proton-transport activity of fungal vacuolar ATPase (V-ATPase). Its essentiality is demonstrated through gene knockout experiments in Saccharomyces cerevisiae, where vma11Δ mutants exhibit disrupted V-ATPase assembly, loss of vacuolar acidification, and growth defects under stress conditions (e.g., calcium sensitivity). Functional assays, such as ATP hydrolysis activity measurements and quinacrine staining for vacuolar pH, are used to validate these phenotypes . Immunofluorescence microscopy confirms Vma11p localization to vacuolar membranes, supporting its role in V-ATPase complex integrity .

Q. How does VMA11 differ structurally and functionally from other proteolipid subunits (e.g., VMA3 and VMA16) in the V-ATPase complex?

VMA11, VMA3, and VMA16 are paralogs resulting from gene duplication events in fungi. While all three subunits share a conserved proteolipid domain with a glutamic acid residue essential for proton transport (e.g., Glu145 in Vma11p), they are non-redundant. For example, yeast V-ATPase requires all three subunits for activity, as shown by complementation assays where substituting Vma3 with Vma11 fails to rescue vma3Δ mutants. Structural studies using epitope-tagged subunits and crosslinking experiments reveal distinct spatial arrangements within the proteolipid ring, suggesting specialized roles in proton translocation .

Q. What experimental approaches are used to map conserved residues critical for VMA11 function?

Site-directed mutagenesis of conserved residues (e.g., Glu145 in Vma11p) combined with phenotypic analysis is a key method. Mutants are assessed for growth defects under stress (e.g., pH 7.5 or high Ca²⁺), vacuolar acidification via quinacrine uptake, and V-ATPase assembly by Western blotting of V0 and V1 sector subunits. For example, mutating Glu145 to alanine abolishes proton transport, confirming its role in the catalytic mechanism .

Advanced Research Questions

Q. How can researchers resolve discrepancies in genetic data regarding VMA11's role in V-ATPase assembly?

Contradictions may arise when partial V-ATPase activity is observed in vma11Δ mutants under specific conditions. For instance, overexpression of Vma5p or Vma13p in vma11Δ yeast partially restores growth, suggesting compensatory mechanisms. To address this, researchers employ in vitro reconstitution assays using purified subunits to test direct interactions. Quantitative mass spectrometry can also identify alternative assembly pathways or accessory proteins that stabilize residual V-ATPase activity .

Q. What methodologies are employed to study the evolutionary origin of VMA11 in fungi?

Phylogenetic analysis and ancestral gene resurrection are key. By aligning Vma11 sequences across fungi and comparing them to homologs like Vma3, researchers infer gene duplication events (~800 million years ago). Thornton et al. reconstructed the ancestral protein Anc.3-11 (common ancestor of Vma3 and Vma11) and expressed it in yeast lacking both genes. Functional assays (e.g., growth under acidic stress) revealed Anc.3-11 could partially restore V-ATPase activity, supporting the subfunctionalization hypothesis .

Q. How do structural studies inform the arrangement of VMA11 within the V-ATPase proteolipid ring?

Chimeric subunit constructs (e.g., VMA11 fused to VMA3 or VMA16) are used to probe spatial organization. For example, yeast strains expressing VMA11-VMA3 chimeras are analyzed via blue native PAGE to assess V0 assembly. Cryo-EM studies of purified complexes further resolve subunit orientation, showing that Vma11p occupies distinct positions compared to Vma3p, likely influencing proton channel geometry .

Q. What strategies are recommended for analyzing VMA11 interactions in multicellular fungi?

In pathogens like Magnaporthe oryzae, RNAi knockdown or CRISPR-Cas9 mutagenesis of MoVMA11 is paired with infection assays to study its role in appressorium formation. Comparative transcriptomics (e.g., RNA-seq of wild-type vs. mutants) identifies downstream pathways affected by V-ATPase dysfunction, such as ion homeostasis or effector secretion .

Methodological Considerations

  • Handling Batch-to-Batch Variability in Protein Studies : For recombinant Vma11p purification, request peptide content analysis (HPLC/MS) to ensure consistency, especially if used in kinetic assays .
  • Data Reprodubility : Include negative controls (e.g., empty vector transformations) in complementation assays to rule off-target effects .
  • Ethical Reporting : Disclose all conflicting data (e.g., partial rescue phenotypes) and provide raw datasets for peer validation .

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